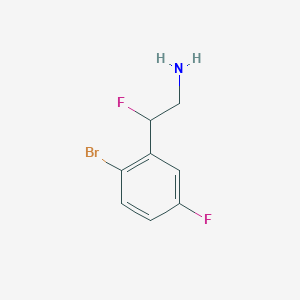

![molecular formula C11H15BrO2 B1485066 [(4-ブロモ-2,5-ジメトキシフェニル)メチル]ジメチルアミン CAS No. 169775-24-0](/img/structure/B1485066.png)

[(4-ブロモ-2,5-ジメトキシフェニル)メチル]ジメチルアミン

説明

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

神経科学: セロトニン受容体研究

この化合物は、神経科学において、特に5-HT2Aおよび5-HT2Cにおけるセロトニン受容体に対する効果を研究するために使用されてきました 。これらの受容体は、さまざまな神経学的プロセスおよび精神医学的障害に関与しています。この化合物を用いた研究は、うつ病、不安症、統合失調症などの状態に対する薬力学および潜在的な治療標的を理解するのに役立ちます。

薬理学: 薬物相互作用研究

薬理学では、この化合物の他の薬物との相互作用が注目されています。 特定の薬物と併用した場合、有効性を低下させたり、高血圧のリスクを高めたりする可能性のある相互作用があることが示されています 。これは、潜在的な治療的用途のための安全ガイドラインを策定し、禁忌を理解するために不可欠です。

毒性学: 物質の同定

毒性学的研究では、血清や尿などの生物学的サンプル中のこの化合物の同定方法が開発されました 。これは、物質の正確な検出が要求される中毒の場合や法医学捜査に重要です。

化学: 分析用標準品

この化合物は、化学分析における分析用標準品として役立ちます。 機器の校正と分析化学における方法論の検証に使用され、試験結果の正確性と信頼性を保証します 。

材料科学: 農薬定量における内部標準

材料科学では、水サンプル中のカルバメート系農薬の定量のための内部標準として使用されてきました。 この用途は、環境モニタリングと水資源の安全確保に不可欠です 。

医学: 中毒の症例研究

医学研究では、この化合物の中毒の症例が文書化されており、臨床設定におけるその毒性学、症状学、および治療に関する貴重なデータを提供しています 。この情報は、医療従事者が急性中毒の症例を効果的に管理するのに役立ちます。

作用機序

Target of Action

The primary targets of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine are the 5-hydroxytryptamine receptor 2C and the 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and reward processing .

Mode of Action

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and the 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the transmission of serotonin signals, which can have various effects on mood and perception .

Biochemical Pathways

It is known that the activation of 5-hydroxytryptamine receptors can lead to various downstream effects, such as the release of other neurotransmitters, changes in neuronal firing rates, and alterations in gene expression .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine’s action are largely dependent on its interaction with the 5-hydroxytryptamine receptors. Activation of these receptors can lead to a variety of effects, including changes in mood, perception, and cognition . The specific effects can vary greatly depending on the individual and the context in which the compound is used .

Action Environment

The action, efficacy, and stability of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine can be influenced by various environmental factors. For example, the presence of other substances, the individual’s physiological state, and the specific context in which the compound is used can all impact its effects . More research is needed to fully understand these influences .

生化学分析

Biochemical Properties

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine plays a significant role in biochemical reactions, particularly in its interactions with serotonin receptors. It acts as a partial agonist for the 5-HT2A and 5-HT2C serotonin receptors . These interactions are crucial as they influence various physiological processes, including mood regulation, perception, and cognition. The compound’s ability to bind to these receptors and modulate their activity makes it a valuable tool for studying serotonin-related pathways and potential therapeutic applications.

Cellular Effects

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to changes in intracellular signaling cascades, which can affect neurotransmitter release, gene transcription, and metabolic processes . These effects are particularly relevant in the context of neurological and psychiatric research, where the compound’s impact on cell signaling and gene expression can provide insights into the underlying mechanisms of various disorders.

Molecular Mechanism

The molecular mechanism of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine involves its binding interactions with serotonin receptors. As a partial agonist, the compound binds to the 5-HT2A and 5-HT2C receptors, leading to their activation and subsequent intracellular signaling . This activation can result in the modulation of various downstream effectors, including enzymes and transcription factors, which ultimately influence gene expression and cellular function. Additionally, the compound’s ability to inhibit or activate specific enzymes further contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for several hours, with peak effects occurring within the first few hours of administration . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine in animal models are dose-dependent. At low doses, the compound can produce mild effects, such as enhanced sensory perception and mood elevation . At higher doses, the compound can induce more pronounced effects, including hallucinations and altered cognitive function . Toxic or adverse effects may also occur at high doses, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine is involved in various metabolic pathways, including hydroxylation, O-demethylation, and glucuronidation . These metabolic processes are facilitated by specific enzymes, such as cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation. The resulting metabolites can have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, which facilitate its uptake and distribution within different cellular compartments. Additionally, binding proteins can influence the compound’s localization and accumulation within tissues, affecting its overall bioavailability and activity.

Subcellular Localization

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.

特性

IUPAC Name |

1-bromo-2,5-dimethoxy-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-7(2)8-5-11(14-4)9(12)6-10(8)13-3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRSBEKHSIJROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472407 | |

| Record name | Benzene, 1-bromo-2,5-dimethoxy-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169775-24-0 | |

| Record name | Benzene, 1-bromo-2,5-dimethoxy-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484985.png)

![2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484986.png)

![(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484987.png)

![(3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1484988.png)

![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1484990.png)

![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)

![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484995.png)

![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)

![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)

![1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride](/img/structure/B1485003.png)